methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a sulfonylmethyl group substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and methyl 4-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of methyl 4-hydroxybenzoate and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, leading to the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound has a similar structure but with an amino group instead of a methyl group.
4-Methylbenzenemethanesulfonyl chloride: This compound is a precursor in the synthesis of methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit β-catenin makes it a valuable compound in cancer research .
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-3-9-15(10-4-12)21(18,19)11-13-5-7-14(8-6-13)16(17)20-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVZIOEOVDTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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